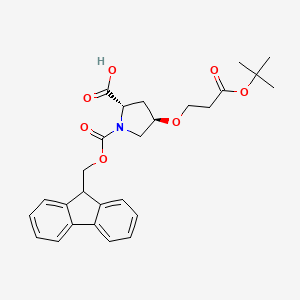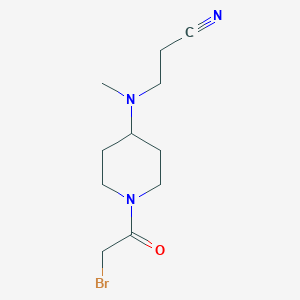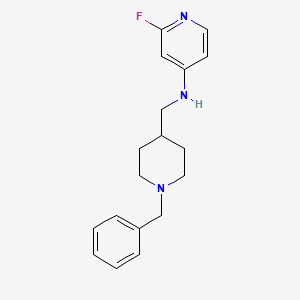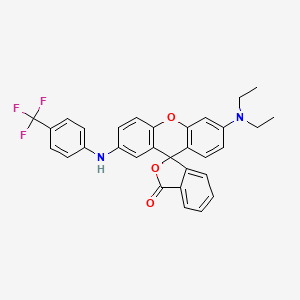
6'-(Diethylamino)-2'-((4-(trifluoromethyl)phenyl)amino)spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a benzofuran and xanthene moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and xanthene intermediates, followed by the introduction of the diethylamino and trifluoromethylphenyl groups. Common reagents used in these reactions include:
- Benzofuran derivatives
- Xanthene derivatives
- Diethylamine
- Trifluoromethylphenylamine
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
- Oxidation : The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Solvents : Dichloromethane, ethanol, acetonitrile
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one has several applications in scientific research:
- Chemistry : Used as a reagent or intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development.
- Industry : Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds:
- Spiro[2-benzofuran-1,9’-xanthen]-3-one derivatives
- Diethylamino-substituted compounds
- Trifluoromethylphenyl-substituted compounds
Uniqueness: 6’-(Diethylamino)-2’-{[4-(trifluoromethyl)phenyl]amino}-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one stands out due to its unique combination of functional groups and spiro linkage. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85443-44-3 |
|---|---|
Fórmula molecular |
C31H25F3N2O3 |
Peso molecular |
530.5 g/mol |
Nombre IUPAC |
6'-(diethylamino)-2'-[4-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H25F3N2O3/c1-3-36(4-2)22-14-15-25-28(18-22)38-27-16-13-21(35-20-11-9-19(10-12-20)31(32,33)34)17-26(27)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-18,35H,3-4H2,1-2H3 |
Clave InChI |
ARPSHSAAMBZTRO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


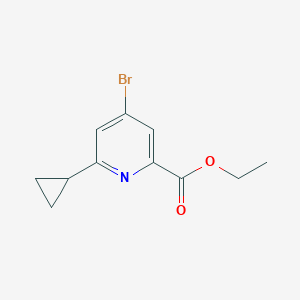

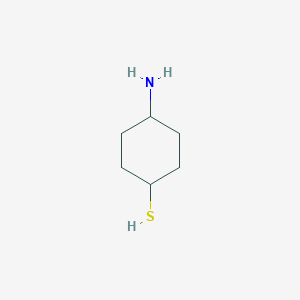

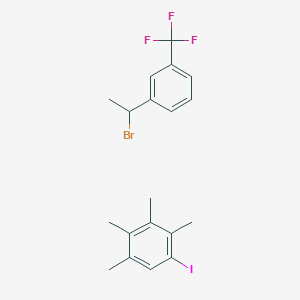
![(R)-1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12830680.png)
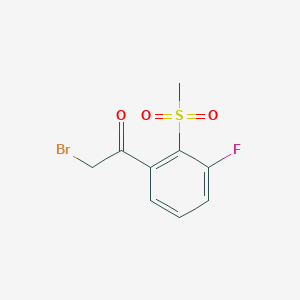
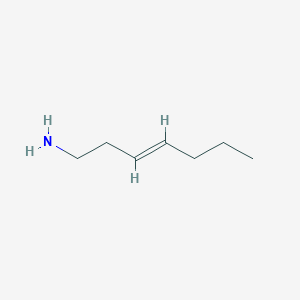
![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)

